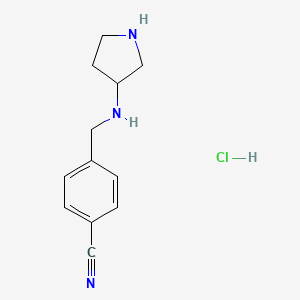
4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, also known as P3AM-BN.HCl, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the protein kinases known as cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of cell division and proliferation. The inhibition of CDKs by P3AM-BN.HCl has been shown to have significant effects on cancer cells, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those found in compounds like 4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, play a crucial role in medicinal chemistry due to their ability to enhance drug selectivity and efficacy. These compounds are involved in the development of novel biologically active compounds for treating human diseases. The pyrrolidine scaffold's sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, which is essential for developing drugs with specific biological profiles. The review by Li Petri et al. (2021) discusses the significance of pyrrolidine derivatives in drug discovery, highlighting their impact on the structure-activity relationship and the design of new compounds with varied biological activities (Li Petri et al., 2021).
Nitrile Hydrolysing Enzymes
The environmental application of nitrile compounds, including those similar to this compound, involves their biodegradation by nitrile-hydrolysing enzymes produced by certain bacteria. Sulistinah and Riffiani (2018) explored the ability of Rhodococcus pyridinivorans to hydrolyse nitrile compounds, which can be crucial for environmental protection and the synthesis of valuable pharmaceutical compounds. This research underlines the potential of using microbial enzymes for bioremediation and the biocatalytic production of economically valuable chemicals from nitrile-containing pollutants (Sulistinah & Riffiani, 2018).
Chemical Synthesis and Modifications
The versatility of compounds like this compound extends to chemical synthesis, where they can serve as intermediates or reactants in creating complex molecules. For instance, the synthesis of xylan derivatives as discussed by Petzold-Welcke et al. (2014), demonstrates the role of chemical modifications in producing biopolymers with specific properties, applicable in drug delivery and other pharmaceutical applications (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
4-[(pyrrolidin-3-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-12-5-6-14-9-12;/h1-4,12,14-15H,5-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSNXGBTBKCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

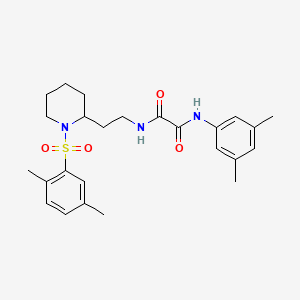
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)
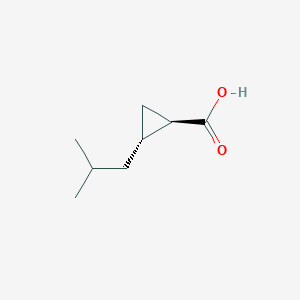

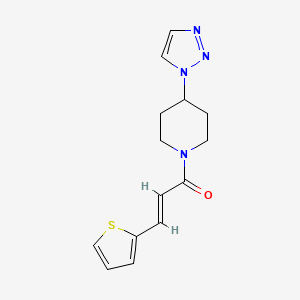


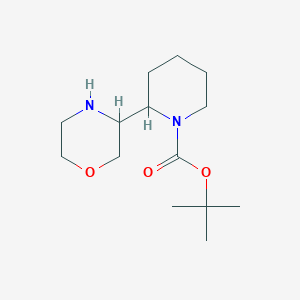
![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)
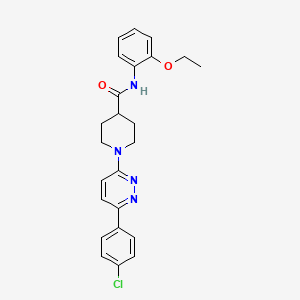
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)